(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid
Description
The compound "(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid" is a cyclobutane derivative featuring a 2-methylphenyl substituent at position 1 and a methylcarbamoyloxy group at position 2. Its stereochemistry (1S,3s) suggests a rigid spatial arrangement critical for interactions in biological or catalytic systems. The methylcarbamoyloxy group introduces a carbamate linkage, which may confer metabolic stability or serve as a prodrug moiety.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(methylcarbamoyloxy)-1-(2-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-9-5-3-4-6-11(9)14(12(16)17)7-10(8-14)19-13(18)15-2/h3-6,10H,7-8H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
UFVQCLALEDPHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC(C2)OC(=O)NC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable diene under ultraviolet light or thermal conditions.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzene and an appropriate cyclobutane derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent.
Methylcarbamoylation: The methylcarbamoyloxy group can be introduced by reacting the cyclobutane carboxylic acid derivative with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyloxy group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid, often in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying cyclobutane chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Core
(a) Aromatic Substituents
2-Methylphenyl vs. 2-Fluorophenyl :
The compound "(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid" (CAS 1547833-08-8) shares a cyclobutane core with an aryl group at position 1 but substitutes 2-methylphenyl with 2-fluorophenyl. Fluorine’s electronegativity increases polarity and may enhance hydrogen-bonding interactions compared to the methyl group, which prioritizes steric bulk and lipophilicity.- Phenyl vs. Vinylboronic Ester: A related cyclobutane ester, methyl (1S,2S,3R)-2-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate , incorporates a boronic ester for Suzuki coupling applications.
(b) Functional Group Modifications
- Methylcarbamoyloxy vs. Hydroxy: The hydroxyl group in "(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid" offers a site for conjugation (e.g., glucuronidation) but may reduce stability compared to the carbamate in the target compound.
- Carboxylic Acid vs. Amino Derivatives: Compounds like "(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride" replace the methylcarbamoyloxy group with an amino moiety. Amino groups enhance basicity and protonation-dependent solubility, whereas carbamates are neutral, favoring passive diffusion.
Stereochemical and Conformational Effects
The (1S,3s) configuration imposes a specific spatial arrangement, influencing interactions with chiral environments (e.g., enzyme active sites). For example, "(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid" demonstrates how stereochemistry alters physicochemical properties and synthetic pathways.
Pharmacokinetic and Physicochemical Properties (Hypothetical Analysis)
Research Implications
- Drug Design : The carbamate group in the target compound may improve metabolic stability over hydroxylated analogs, making it a candidate for prolonged-action formulations.
- Material Science : Boronic ester derivatives highlight cyclobutanes’ utility in cross-coupling reactions, whereas the target compound’s aryl and carbamate groups suggest biological targeting.
Biological Activity
(1S,3S)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (1S,3S)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid can be represented as follows:
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
The compound features a cyclobutane ring substituted with a methylcarbamoyl group and a 2-methylphenyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. Studies have shown that it can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various assays, inhibiting the production of pro-inflammatory cytokines. This activity may make it a candidate for treating inflammatory diseases.
3. Cytotoxicity against Cancer Cells
In vitro studies have reported that (1S,3S)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in pain signaling and inflammation, such as cyclooxygenases (COX).
- Modulation of Receptor Activity : It may interact with various neurotransmitter receptors, influencing pain perception and inflammatory responses.
Case Studies
Several case studies highlight the biological activity of (1S,3S)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid:
Case Study 1: Antinociceptive Activity
A study conducted on rodent models assessed the antinociceptive effects through thermal and chemical pain tests. Results indicated that administration of the compound significantly reduced pain responses compared to control groups, demonstrating its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory disorders.
Case Study 3: Cytotoxicity in Cancer Research
A series of experiments evaluated the cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
